molecular formula C16H17NO4S B429886 N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-methylbenzenesulfonamide

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-methylbenzenesulfonamide

Cat. No.: B429886
M. Wt: 319.4g/mol
InChI Key: FFIMLJVWYJIXLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-methylbenzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a benzo[1,4]dioxin moiety linked to a benzenesulfonamide group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-methylbenzenesulfonamide typically involves the reaction of 2,3-dihydro-benzo[1,4]dioxin-2-ylmethylamine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzo[1,4]dioxin moiety can be oxidized to form quinone derivatives.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-N’-4-methylbenzoylthiourea
  • 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide
  • N-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylamine

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-methylbenzenesulfonamide is unique due to its specific combination of the benzo[1,4]dioxin and benzenesulfonamide moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C16H17NO4S

Molecular Weight

319.4g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H17NO4S/c1-12-6-8-14(9-7-12)22(18,19)17-10-13-11-20-15-4-2-3-5-16(15)21-13/h2-9,13,17H,10-11H2,1H3

InChI Key

FFIMLJVWYJIXLB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2COC3=CC=CC=C3O2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2COC3=CC=CC=C3O2

Origin of Product

United States

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